N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone and benzotriazinone moiety, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through the cyclization of anthranilic acid derivatives with isocyanates. The benzotriazinone moiety can be synthesized via the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The final step involves coupling these two moieties under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and solvent systems. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzotriazinone moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes by binding to their active sites, while the benzotriazinone moiety may interact with cellular receptors or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline share structural similarities and biological activities.
Benzotriazinone Derivatives: Compounds such as 4-oxo-1,2,3-benzotriazine exhibit similar chemical properties and reactivity.
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the combination of both quinazolinone and benzotriazinone moieties in a single molecule. This dual functionality enhances its potential for diverse biological activities and applications in various fields of research.
Properties
Molecular Formula |
C21H20N6O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N6O3/c1-13(2)10-26-12-22-17-8-7-14(9-16(17)20(26)29)23-19(28)11-27-21(30)15-5-3-4-6-18(15)24-25-27/h3-9,12-13H,10-11H2,1-2H3,(H,23,28) |
InChI Key |
PBDADHHRMLCGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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